(3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile
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Overview
Description
(3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile is an organic compound characterized by the presence of an amino group, a bromo-chlorophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromo-5-chlorobenzaldehyde with an appropriate amine and a cyanide source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-3-(3-bromo-4-chlorophenyl)propanenitrile
- (3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile
- (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanenitrile
Uniqueness
(3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile is unique due to the specific positioning of the bromo and chloro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H8BrClN2 |
---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-bromo-5-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrClN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m1/s1 |
InChI Key |
KSPGOUDCTGGLLH-SECBINFHSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Br)[C@@H](CC#N)N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(CC#N)N |
Origin of Product |
United States |
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